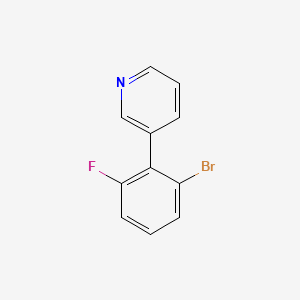
3-(2-Bromo-6-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-6-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring, which is attached to the 3-position of the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-6-fluorophenyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-fluorophenylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromo-6-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation and Reduction Reactions: Hydrogen peroxide for oxidation, sodium borohydride for reduction.
Major Products Formed:
Substitution Reactions: Substituted phenylpyridines.
Coupling Reactions: Biaryl compounds.
Oxidation and Reduction Reactions: Pyridine N-oxides and dihydropyridines.
Scientific Research Applications
3-(2-Bromo-6-fluorophenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)pyridine is largely dependent on its interactions with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
2-Bromo-6-fluorophenylpyridine: Similar structure but with different substitution pattern.
3-(2-Chloro-6-fluorophenyl)pyridine: Chlorine atom instead of bromine.
3-(2-Bromo-6-chlorophenyl)pyridine: Chlorine atom instead of fluorine.
Uniqueness: 3-(2-Bromo-6-fluorophenyl)pyridine is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H7BrFN |
|---|---|
Molecular Weight |
252.08 g/mol |
IUPAC Name |
3-(2-bromo-6-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-9-4-1-5-10(13)11(9)8-3-2-6-14-7-8/h1-7H |
InChI Key |
IPLRKJOCQDKSDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CN=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13209113.png)
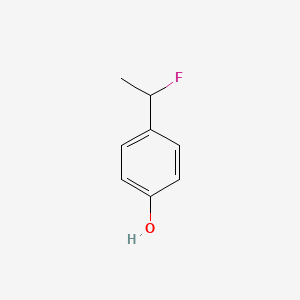
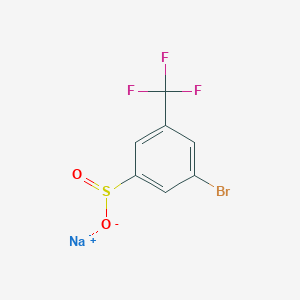
![{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol](/img/structure/B13209134.png)
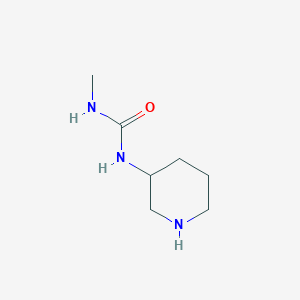
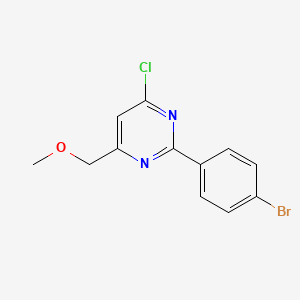


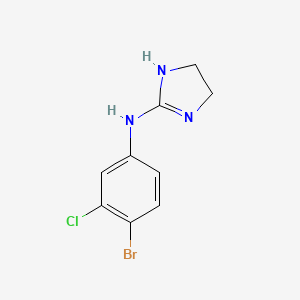
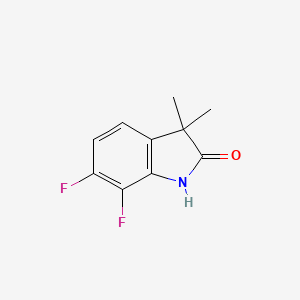

![3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile](/img/structure/B13209185.png)


